Volucrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

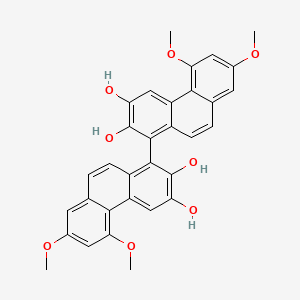

Molecular Formula |

C32H26O8 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

1-(2,3-dihydroxy-5,7-dimethoxyphenanthren-1-yl)-5,7-dimethoxyphenanthrene-2,3-diol |

InChI |

InChI=1S/C32H26O8/c1-37-17-9-15-5-7-19-21(27(15)25(11-17)39-3)13-23(33)31(35)29(19)30-20-8-6-16-10-18(38-2)12-26(40-4)28(16)22(20)14-24(34)32(30)36/h5-14,33-36H,1-4H3 |

InChI Key |

JPKOLMLTXKBHQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=C(C(=C(C=C32)O)O)C4=C5C=CC6=CC(=CC(=C6C5=CC(=C4O)O)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Involucrin in Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Involucrin is a critical protein in the terminal differentiation of keratinocytes, the primary cell type of the epidermis. This guide provides an in-depth examination of inthis compound's function, structure, and regulation, with a focus on its pivotal role in the formation of the cornified envelope, a specialized structure essential for skin barrier function. We will explore the molecular mechanisms that govern inthis compound expression and its cross-linking into the cornified envelope, as well as its altered expression in various skin pathologies. This document consolidates key quantitative data, outlines experimental methodologies for studying inthis compound, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction: The Epidermal Barrier and the Cornified Envelope

The epidermis, the outermost layer of the skin, serves as a crucial barrier against environmental insults, pathogens, and water loss. This barrier function is primarily attributed to the stratum corneum, the final product of a complex and highly regulated process of keratinocyte terminal differentiation. A key component of the stratum corneum is the cornified envelope (CE), a highly insoluble and robust structure that replaces the plasma membrane of terminally differentiated keratinocytes, known as corneocytes.[1] The CE is formed by the extensive cross-linking of various structural proteins, and among the first to be incorporated is inthis compound.[1][2]

Inthis compound, a soluble cytosolic protein, is synthesized in the spinous layer of the epidermis and serves as a scaffold protein for CE assembly.[3][4] As keratinocytes move towards the granular layer, the enzyme transglutaminase 1, activated by an influx of calcium, catalyzes the formation of isopeptide bonds between glutamine residues on inthis compound and lysine residues on other CE precursor proteins.[1] This cross-linking process results in the formation of a resilient, protective envelope around the corneocyte.

Inthis compound: Structure and Function

Molecular Structure

Human inthis compound is a ~68 kDa protein encoded by the IVL gene, located on chromosome 1q21 in a region known as the epidermal differentiation complex, which houses a cluster of genes involved in late-stage keratinocyte differentiation.[1][5] The protein has a distinctive structure, characterized as an extended, flexible rod-shaped molecule.[6] This structure consists of two main domains:

-

A conserved N-terminal region: This region is crucial for the protein's integration into the CE scaffold.

-

A C-terminal region with tandem repeats: This larger domain is composed of multiple glutamine-rich tandem repeats. These glutamine residues are the primary substrates for transglutaminase, enabling the extensive cross-linking of inthis compound to other CE components.[3][7]

The elongated shape of inthis compound is thought to be ideal for its function as an intermolecular cross-bridge, allowing it to connect with other proteins that may be separated by significant distances within the forming CE.[6]

Function in Cornified Envelope Formation

Inthis compound's primary function is to act as a foundational scaffold protein in the assembly of the cornified envelope.[1][8] It is one of the earliest proteins to be cross-linked by transglutaminase 1 to the inner surface of the plasma membrane.[8] Subsequently, other proteins, including loricrin, small proline-rich proteins (SPRRs), envoplakin, and periplakin, are cross-linked to the inthis compound scaffold, progressively strengthening and maturing the CE.[2][3] This process is essential for the mechanical resilience and barrier integrity of the stratum corneum.[1]

Quantitative Data on Inthis compound Expression

The expression of inthis compound is tightly regulated during keratinocyte differentiation and can be altered in various skin diseases.

| Condition | Inthis compound Expression Level | Reference |

| Normal Human Epidermis | Present in the upper spinous and granular layers. Constitutes approximately 25% of the living epidermis labeling. | [3][9][10] |

| Psoriasis | Increased expression and premature onset of CE formation. Inthis compound is detected in the stratum spinosum, whereas in normal skin it is restricted to the granular and upper spinous layers. | [11][12] |

| Lamellar Ichthyosis | Decreased expression. | [3] |

| Hailey-Hailey Disease | Decreased protein levels due to increased mRNA degradation. | [13] |

| Collodion Baby | Increased staining (38% of living epidermis). | [9] |

| Darier's Disease | Increased staining (49% of living epidermis). | [9] |

| Flegel's Disease | Increased staining (56% of living epidermis). | [9] |

| Erythrokeratoderma Variabilis | Increased staining (60% of living epidermis). | [9] |

| Epidermal Nevus with Epidermolytic Hyperkeratosis | Increased staining (45% of living epidermis). | [9] |

| Congenital Bullous Ichthyosiform Erythroderma | Increased staining (58% of living epidermis). | [9] |

| Non-bullous Ichthyosiform Erythroderma | Increased staining (44% of living epidermis). | [9] |

| Ichthyosis Vulgaris | Normal to slightly increased staining (27% of living epidermis). | [9] |

| X-linked Ichthyosis | Normal staining (25% of living epidermis). | [9] |

| Cultured Keratinocytes (in response to TGF-β1) | TGF-β1 release is inversely correlated with inthis compound expression. High inthis compound-expressing differentiated keratinocytes release lower levels of TGF-β1. | [14] |

Regulation of Inthis compound Expression

The expression of the inthis compound gene (IVL) is a hallmark of keratinocyte terminal differentiation and is controlled by a complex network of signaling pathways and transcription factors.

Key Regulatory Factors and Signaling Pathways

-

Calcium: An increase in intracellular calcium concentration is a primary trigger for keratinocyte differentiation and a potent inducer of inthis compound expression.[4]

-

AP1 Transcription Factors: The activator protein 1 (AP1) family of transcription factors, including c-Jun and Fra-1, plays a critical role in driving inthis compound gene expression by binding to specific sites in its promoter region.[5][15]

-

Retinoic Acid and Glucocorticoids: Retinoic acid has been shown to decrease inthis compound mRNA expression, while glucocorticoids like dexamethasone can enhance it.[15]

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Various kinases, including PKC and members of the MAPK family (ERK, JNK, p38), are involved in regulating inthis compound expression in response to different stimuli.[12][16][17]

-

Akt Signaling Pathway: The Akt signaling pathway has been identified as a positive regulator of inthis compound expression.[18][19][20]

-

Cytokines: Several cytokines can modulate inthis compound expression. For instance, IL-4 and IL-13, which are prominent in atopic dermatitis, can suppress the expression of inthis compound.[21] In contrast, pro-inflammatory cytokines like IL-17A, TNF-α, and IFN-γ can upregulate inthis compound expression in the context of psoriasis.[12]

Signaling Pathway Diagrams

Caption: Simplified signaling pathways regulating inthis compound gene expression.

Experimental Protocols for Studying Inthis compound

The study of inthis compound function and regulation employs a variety of molecular and cellular biology techniques.

Western Blotting for Inthis compound Protein Quantification

Principle: This technique is used to detect and quantify the amount of inthis compound protein in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to inthis compound.

Methodology:

-

Protein Extraction: Keratinocytes are lysed to release their protein content.

-

Protein Quantification: The total protein concentration is determined to ensure equal loading.

-

Gel Electrophoresis: Protein samples are loaded onto a polyacrylamide gel and separated by size using an electric current.

-

Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to inthis compound, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., horseradish peroxidase).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is then captured and quantified.

Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA Expression

Principle: qRT-PCR is used to measure the amount of inthis compound messenger RNA (mRNA), providing an indication of gene expression levels.

Methodology:

-

RNA Extraction: Total RNA is isolated from keratinocytes.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

-

Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the inthis compound gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.

-

Quantification: The amount of fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a certain threshold is used to determine the initial amount of mRNA.

Immunohistochemistry/Immunofluorescence for Inthis compound Localization

Principle: These techniques are used to visualize the location of inthis compound protein within tissue sections or cultured cells.

Methodology:

-

Tissue/Cell Preparation: Skin biopsies are fixed, embedded in paraffin, and sectioned. Cultured cells are grown on coverslips and fixed.

-

Antigen Retrieval (for paraffin sections): The tissue sections are treated to unmask the antigenic sites.

-

Immunostaining: The samples are incubated with a primary antibody against inthis compound, followed by a secondary antibody. For immunohistochemistry, the secondary antibody is linked to an enzyme that produces a colored precipitate. For immunofluorescence, it is conjugated to a fluorophore.

-

Visualization: The stained samples are then visualized under a microscope.

Luciferase Reporter Assay for Promoter Activity

Principle: This assay is used to study the activity of the inthis compound gene promoter and identify regulatory elements.

Methodology:

-

Construct Preparation: The inthis compound promoter region is cloned into a plasmid upstream of a reporter gene, such as luciferase.

-

Transfection: The plasmid is introduced into keratinocytes.

-

Cell Treatment: The transfected cells can then be treated with various agents (e.g., cytokines, growth factors) to see how they affect promoter activity.

-

Luciferase Assay: The cells are lysed, and the activity of the luciferase enzyme is measured by adding its substrate, luciferin, and quantifying the light produced.

References

- 1. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inthis compound - Wikipedia [en.wikipedia.org]

- 4. Inthis compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and evolution of the human inthis compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct evidence that inthis compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inthis compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inthis compound expression is decreased in Hailey-Hailey keratinocytes owing to increased inthis compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Keratinocyte differentiation inversely regulates the expression of inthis compound and transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of inthis compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucocorticoid receptor enhances inthis compound expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of the human inthis compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Involucrin: A Core Biomarker for Terminal Keratinocyte Differentiation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Involucrin (IVL) is a critical protein precursor of the cornified cell envelope, a highly insoluble and robust structure essential for the barrier function of the epidermis. Its expression is tightly regulated during the terminal differentiation of keratinocytes, making it an indispensable biomarker for monitoring this fundamental biological process. This technical guide provides an in-depth overview of inthis compound's role in keratinocyte differentiation, the signaling pathways governing its expression, and detailed protocols for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers in dermatology, cosmetology, and drug development who are investigating epidermal homeostasis, skin diseases, and the effects of novel therapeutic compounds on keratinocyte maturation.

Introduction to Inthis compound

Inthis compound is a soluble, highly abundant protein synthesized in the spinous layer of the epidermis. As keratinocytes migrate towards the stratum corneum, inthis compound becomes cross-linked to other proteins by transglutaminases, forming the cornified envelope. This process is a hallmark of terminal keratinocyte differentiation. The expression of the inthis compound gene (IVL) is initiated when keratinocytes cease to proliferate and commit to differentiation, making it an early marker of this process. Its upregulation is a reliable indicator of the shift from a proliferative basal keratinocyte phenotype to a mature, differentiated one.

The precise regulation of inthis compound expression is crucial for maintaining skin barrier integrity. Dysregulation of inthis compound has been implicated in various skin disorders. For instance, in psoriasis, a condition characterized by hyperproliferation and abnormal differentiation of keratinocytes, inthis compound expression is often increased and appears prematurely in lower epidermal layers.[1][2] Conversely, conditions like lamellar ichthyosis can be associated with decreased inthis compound expression. Therefore, monitoring inthis compound levels is a key aspect of studying both normal skin physiology and the pathophysiology of various dermatological diseases.

Signaling Pathways Regulating Inthis compound Expression

The expression of inthis compound is controlled by a complex network of signaling pathways that respond to extracellular cues, such as changes in calcium concentration, and intracellular signaling cascades. Key pathways include the Protein Kinase C (PKC), Ras-MAPK, Rho-ROCK, and PI3K-Akt signaling cascades, which converge on transcription factors that bind to the inthis compound promoter.

PKC/Ras/MAPK Pathway

A central signaling cascade regulating inthis compound expression involves novel Protein Kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-ERK1/2 complex. This pathway ultimately activates activator protein 1 (AP1), Sp1, and C/EBP transcription factors, which then bind to distinct regulatory regions in the inthis compound promoter to drive its expression. The p38/ERK MAPK signaling pathways have also been shown to be involved in the regulation of inthis compound by cytokines like IL-17.[3][4]

Rho/ROCK Pathway

The Rho/ROCK signaling pathway plays a critical role in the balance between keratinocyte proliferation and differentiation.[5] Activation of ROCK-II can lead to cell cycle arrest and an increase in the expression of genes associated with terminal differentiation, including inthis compound.[5][6] Conversely, blocking ROCK function inhibits terminal differentiation.[5]

PI3K/Akt Pathway

The PI3K/Akt pathway is activated in the early stages of keratinocyte differentiation and promotes cell growth arrest and the expression of "late" differentiation markers.[7] The Fyn-Akt signaling pathway has been shown to be required for dihydromyrcenol (DHM)-induced inthis compound expression.[8][9][10] Inhibition of Akt can block the increase in inthis compound mRNA.[8][9]

Quantitative Data on Inthis compound Expression

The following tables summarize quantitative data on inthis compound expression from various studies, providing a reference for expected changes under different experimental conditions.

| Condition | Cell Type | Fold Change in Inthis compound mRNA | Method | Reference |

| 1.2 mM Extracellular Calcium | Normal Human Keratinocytes (NHK) | 8-fold increase | Luciferase Reporter Assay | [11][12] |

| IL-17 (100 ng/mL) | HaCaT cells | ~0.5-fold (decrease) | RT-qPCR | [13] |

| IL-4 (20 ng/mL) | HaCaT cells | ~0.6-fold (decrease) | RT-qPCR | [14] |

| Dihydromyrcenol (200 µM) | HaCaT cells | ~2-fold increase | RT-qPCR | [9] |

| Dihydromyrcenol (200 µM) | Normal Human Epidermal Keratinocytes (NHEK) | ~2-fold increase | RT-qPCR | [9] |

| Condition | Tissue/Cell Type | Observation | Method | Reference |

| Psoriatic Lesions (pre-treatment) | Human Skin Biopsies | Increased expression and premature localization | Immunohistochemistry | [1][2] |

| Psoriatic Lesions (post-PTU treatment) | Human Skin Biopsies | Reduced immunohistochemical score (9.00 to 3.90) | Immunohistochemistry | [15] |

| K10-deficient mice | Neonatal mouse epidermis | Increased inthis compound protein levels | Western Blot | [16] |

| IL-4 Transgenic Mice | Mouse Skin | Downregulated mRNA and protein levels | RT-qPCR, Western Blot, Immunofluorescence | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reliable detection and quantification of inthis compound. Below are representative protocols for immunohistochemistry, Western blotting, and quantitative real-time PCR.

Immunohistochemistry (IHC) for Inthis compound in Paraffin-Embedded Skin Sections

This protocol is adapted from methodologies described in studies of inthis compound expression in normal and diseased skin.[17][18]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block such as 5% normal goat serum) for 10-30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against inthis compound (e.g., rabbit anti-human inthis compound) at an appropriate dilution (typically 1:500 to 1:1000) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with a wash buffer (e.g., PBS or TBS).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer.

-

Incubate with an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) for 30 minutes.

-

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

-

-

Counterstaining:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for Inthis compound

This protocol is a general guideline based on standard Western blotting procedures used in keratinocyte research.[14][19]

-

Protein Extraction:

-

Lyse keratinocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 10%).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against inthis compound overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA

This protocol is based on methodologies for analyzing gene expression in keratinocytes.[14][20]

-

RNA Isolation:

-

Isolate total RNA from keratinocyte cultures using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform real-time PCR using a qPCR instrument, a suitable master mix (e.g., SYBR Green), and primers specific for the inthis compound gene.

-

Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Example Human Inthis compound Primers: (Note: Primer sequences should always be validated)

-

Forward: 5'-CAG GAG AAG GAG GAG AAG GAG-3'

-

Reverse: 5'-GTC TCC TCC TCC TCC TCC TC-3'

-

-

-

Data Analysis:

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in inthis compound gene expression.

-

Conclusion

Inthis compound stands as a robust and reliable biomarker for terminal keratinocyte differentiation. Its expression is intricately regulated by a network of signaling pathways, making it a valuable endpoint for assessing the impact of genetic modifications, disease states, and pharmacological interventions on epidermal homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to incorporate the analysis of inthis compound into their studies, thereby facilitating a deeper understanding of skin biology and the development of novel therapeutic strategies for dermatological conditions.

References

- 1. Measurement of the rate of epidermal terminal differentiation: expression of inthis compound by S-phase keratinocytes in culture and in psoriatic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and inthis compound by IL-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and inthis compound by IL‑17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keratinocyte differentiation is regulated by the Rho and ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of inthis compound gene expression by calcium in normal human keratinocytes [imrpress.com]

- 12. article.imrpress.com [article.imrpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Downregulation of inthis compound in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Evolutionary Conservation of the Involucrin Gene: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Involucrin (IVL) is a key structural protein precursor of the cornified cell envelope in the epidermis and other stratified squamous epithelia. Its expression is tightly linked to the terminal differentiation of keratinocytes. The inthis compound gene has undergone significant evolutionary changes, particularly within its coding region, which is characterized by a segment of tandem repeats. This technical guide provides an in-depth analysis of the evolutionary conservation of the inthis compound gene across various species. It summarizes quantitative data on gene and protein characteristics, details common experimental protocols for its study, and visualizes the key signaling pathways regulating its expression. This document is intended to serve as a comprehensive resource for researchers in dermatology, cell biology, and drug development.

Introduction

The inthis compound protein is a crucial component of the protective barrier of the skin and other epithelial tissues. It is a soluble precursor protein that becomes cross-linked by transglutaminases to form the insoluble cornified envelope during the final stages of keratinocyte differentiation[1][2]. The gene encoding inthis compound exhibits a fascinating evolutionary history, characterized by the expansion and diversification of a central repetitive domain. This region, rich in glutamine residues, serves as the primary substrate for transglutaminase-mediated cross-linking[2].

The structure of the inthis compound gene generally consists of a conserved N-terminal region of approximately 75 amino acids, followed by a highly variable segment of glutamine-rich tandem repeats[1]. This variability in the repeat region accounts for the significant size differences observed in the inthis compound protein across species, ranging from 285 amino acids in dogs to 835 amino acids in orangutans[1].

This guide will explore the evolutionary conservation and divergence of the inthis compound gene, presenting comparative data, methodologies for its investigation, and the regulatory networks that control its expression.

Quantitative Data on Inthis compound Gene and Protein Across Species

The size and structure of the inthis compound gene and its corresponding protein vary considerably among different species. These differences are primarily due to the evolution of the tandem repeat region within the coding sequence. Below are tables summarizing key quantitative data for several species.

Table 1: Inthis compound (IVL) Gene Characteristics Across Select Species

| Species | Gene Symbol | Chromosomal Location | Gene Size (approx. kb) |

| Homo sapiens (Human) | IVL | 1q21.3 | 3.34 |

| Mus musculus (Mouse) | Ivl | 3 F1 | 2.89 |

Data for human and mouse gene size was calculated from the start and end base pair information available on GeneCards and NCBI.[1][3]

Table 2: Inthis compound (IVL) Protein Characteristics Across Select Species

| Species | Protein Size (Amino Acids) | Molecular Weight (kDa) | Repeat Region Characteristics |

| Homo sapiens (Human) | 585 | ~68 | 39 repeats of a 10-amino acid sequence[2][4][5] |

| Pan troglodytes (Chimpanzee) | - | - | Presence of a 10-codon repeat segment[6] |

| Gorilla gorilla (Gorilla) | - | - | Presence of a 10-codon repeat segment[6] |

| Pongo pygmaeus (Orangutan) | 835 | - | - |

| Macaca mulatta (Rhesus monkey) | - | - | Presence of a 10-codon repeat segment[6][7] |

| Canis lupus familiaris (Dog) | 285 | - | - |

| Mus musculus (Mouse) | - | - | Contains a segment of homologous repeats to other nonanthropoid mammals |

| Rattus norvegicus (Rat) | - | - | Contains a segment of homologous repeats to other nonanthropoid mammals |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inthis compound gene and protein.

Gene Cloning and Sequencing of the Inthis compound Gene

This protocol outlines the general steps for isolating and sequencing the inthis compound gene from a new species of interest.

Objective: To obtain the nucleotide sequence of the inthis compound gene.

Methodology:

-

Genomic DNA Extraction:

-

Isolate high-molecular-weight genomic DNA from a tissue sample (e.g., skin biopsy) using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

-

-

PCR Amplification:

-

Design degenerate primers based on conserved regions of the inthis compound gene identified from alignments of known sequences from related species.

-

Perform PCR using the extracted genomic DNA as a template and the designed primers. Optimize PCR conditions (annealing temperature, extension time) as needed.

-

Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.

-

-

Purification of PCR Product:

-

Excise the PCR product of the correct size from the agarose gel and purify it using a gel extraction kit.

-

-

Cloning into a Vector:

-

Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).

-

Transform competent E. coli cells with the ligation mixture.

-

Plate the transformed cells on selective agar plates and incubate overnight.

-

-

Screening and Plasmid Isolation:

-

Select individual bacterial colonies and culture them in liquid media.

-

Isolate plasmid DNA from the bacterial cultures using a miniprep kit.

-

Verify the presence of the insert by restriction enzyme digestion and agarose gel electrophoresis.

-

-

DNA Sequencing:

-

Send the purified plasmid DNA containing the inthis compound gene fragment for Sanger sequencing using primers that bind to the vector backbone flanking the insert.

-

Assemble the sequencing reads to obtain the full sequence of the amplified fragment.

-

-

Full-Gene Sequencing (if necessary):

-

To obtain the full-length gene sequence, techniques such as genome walking or inverse PCR may be employed, using primers designed from the initially sequenced fragment.

-

This protocol is a synthesized representation of standard molecular cloning techniques.[8][9][10][11]

Northern Blot Analysis of Inthis compound mRNA Expression

This protocol describes a method to detect and quantify inthis compound mRNA levels in different tissues or cell culture conditions.

Objective: To determine the expression level and size of inthis compound mRNA.

Methodology:

-

RNA Isolation:

-

Extract total RNA from cells or tissues using a guanidinium thiocyanate-phenol-chloroform extraction method or a commercial RNA isolation kit. Ensure all steps are performed under RNase-free conditions.

-

-

Denaturing Agarose Gel Electrophoresis:

-

Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel to denature the RNA.

-

Include an RNA ladder to determine the size of the transcripts.

-

-

Transfer to a Membrane:

-

Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary transfer or a vacuum blotting system.

-

Crosslink the RNA to the membrane using UV irradiation or baking.

-

-

Probe Preparation:

-

Prepare a labeled probe specific for inthis compound mRNA. This can be a DNA fragment or an RNA probe (riboprobe) labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).

-

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Add the labeled probe to the hybridization buffer and incubate the membrane overnight at the appropriate temperature to allow the probe to anneal to the complementary inthis compound mRNA.

-

-

Washing:

-

Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.

-

-

Detection:

-

Detect the labeled probe. For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.

-

This protocol is a synthesized representation of standard Northern blotting techniques.

Immunofluorescent Staining of Inthis compound Protein in Skin Tissue

This protocol details the immunofluorescent detection of inthis compound protein in frozen or paraffin-embedded skin sections.

Objective: To visualize the localization of inthis compound protein within skin tissue.

Methodology:

-

Tissue Preparation:

-

For Frozen Sections: Embed fresh tissue in optimal cutting temperature (OCT) compound and freeze rapidly. Cut 5-10 µm sections using a cryostat and mount on slides.

-

For Paraffin-Embedded Sections: Fix tissue in 4% paraformaldehyde, dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin. Cut 4-6 µm sections using a microtome and mount on slides.

-

-

Deparaffinization and Rehydration (for paraffin sections):

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval (for paraffin sections):

-

Perform heat-induced epitope retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.

-

-

Permeabilization and Blocking:

-

Permeabilize sections with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody specific for inthis compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the sections three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the sections three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash again with PBS and mount the slides with an anti-fade mounting medium.

-

-

Visualization:

-

Visualize the staining using a fluorescence microscope.

-

This protocol is a synthesized representation of standard immunofluorescence techniques.

Signaling Pathways and Experimental Workflows

The expression of the inthis compound gene is tightly regulated during keratinocyte differentiation by a complex network of signaling pathways. A key pathway involves Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately leads to the activation of transcription factors that bind to the inthis compound promoter.

Signaling Pathway for Inthis compound Gene Expression

The following diagram illustrates the signaling cascade leading to inthis compound gene transcription. Activation of PKC, often by extracellular signals like calcium or phorbol esters, initiates a downstream cascade involving Ras, MEKK1, MEK3, and p38/RK. This culminates in the activation of the transcription factors AP1 and Sp1, which then bind to their respective response elements in the inthis compound gene promoter to drive transcription.

Caption: PKC-MAPK signaling pathway regulating inthis compound gene expression.

Experimental Workflow for Studying Inthis compound Gene Regulation

The following diagram outlines a typical experimental workflow to investigate the regulation of the inthis compound gene. This workflow combines several of the techniques detailed in the protocols section to move from identifying changes in gene expression to elucidating the underlying molecular mechanisms.

Caption: Workflow for investigating inthis compound gene regulation.

Conclusion

The inthis compound gene serves as an excellent model for studying both evolutionary adaptation and the regulation of terminal differentiation. Its remarkable plasticity, particularly in the repeat domain, highlights the diverse evolutionary pressures on epidermal barrier function across different species. The conservation of the core regulatory mechanisms, involving pathways such as PKC-MAPK and transcription factors like AP1 and Sp1, underscores the fundamental importance of this gene in keratinocyte biology. The experimental approaches detailed in this guide provide a robust framework for further investigation into the evolution, function, and regulation of inthis compound, with potential implications for understanding skin diseases and developing novel therapeutic strategies.

References

- 1. Inthis compound - Wikipedia [en.wikipedia.org]

- 2. Structure and evolution of the human inthis compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ivl inthis compound [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primate involucrins: antigenic relatedness and detection of multiple forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. bio-rad.com [bio-rad.com]

- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 10. genscript.com [genscript.com]

- 11. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to the Interaction of Involucrin with Cornified Envelope Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cornified envelope (CE) is a highly insoluble and resilient protein-lipid structure essential for the barrier function of the skin. Its assembly is a critical event in the terminal differentiation of keratinocytes. Involucrin, a key scaffold protein, plays a pivotal role in the initial stages of CE formation by serving as a platform for the cross-linking of numerous other precursor proteins. This technical guide provides a comprehensive overview of the current understanding of inthis compound's interactions with other CE precursors, the signaling pathways that regulate its expression and function, and detailed experimental protocols for studying these interactions.

Inthis compound's Interacting Partners in the Cornified Envelope

Inthis compound is a soluble cytosolic protein that becomes cross-linked to various other CE precursors through the action of transglutaminases, primarily transglutaminase-1 (TGase-1). This cross-linking process, which involves the formation of ε-(γ-glutamyl)lysine isopeptide bonds, is calcium-dependent and is crucial for the structural integrity of the CE.[1][2][3] The primary interacting partners of inthis compound identified to date are summarized below.

Key Interacting Proteins:

-

Loricrin: A major component of the CE, loricrin is cross-linked to the inthis compound scaffold, contributing significantly to the envelope's mechanical strength.[4][5]

-

Envoplakin and Periplakin: These proteins are thought to be among the first to be incorporated into the CE, forming a scaffold with inthis compound at the cell periphery.[6][7][8][9] They play a role in linking the CE to the desmosomes and the keratin filament network.[6]

-

Small Proline-Rich Proteins (SPRRs): This family of proteins is cross-linked to the developing CE and contributes to its elasticity and barrier function.

-

Desmoplakin: A desmosomal plaque protein that is cross-linked to inthis compound, providing a crucial link between the CE and the cell-cell adhesion structures.

-

Keratins: Intermediate filament proteins that are also cross-linked to the CE, further reinforcing its structure.

-

Cystatin A and Elafin: These protease inhibitors are incorporated into the CE, suggesting a role in regulating proteolytic activity during cornification.

Quantitative Analysis of Inthis compound Interactions

While the qualitative aspects of inthis compound's interactions are well-documented, specific quantitative data such as binding affinities (Kd values) and stoichiometry remain areas of active research. However, some studies have provided estimates that shed light on these interactions.

| Interacting Protein | Method | Apparent Dissociation Constant (Kd) | Stoichiometry | Reference |

| Staphylococcus aureus IsdA | ELISA | ~1 µM (with cytokeratin K10) | Not Determined | [10] |

| Staphylococcus aureus IsdA | ELISA | ~0.15 µM (with loricrin) | Not Determined | [10] |

| Soluble CD4 | Size Exclusion Chromatography, Analytical Ultracentrifugation | Not Determined | 1:1 (with trimeric SIV gp140) | [11] |

| Antibody Fab Fragments | Size Exclusion Chromatography, Analytical Ultracentrifugation | Not Determined | 3:1 (with trimeric SIV gp140) | [11] |

Note: The provided Kd values are for the interaction of a bacterial protein with CE components and may not directly reflect the interactions between human CE proteins. The stoichiometry data for SIV glycoprotein is included as an example of protein complex analysis but is not directly related to inthis compound. Further research is needed to determine the precise quantitative parameters of inthis compound's interactions with its native binding partners.

Signaling Pathways Regulating Inthis compound

The expression and function of inthis compound are tightly regulated by complex signaling networks within the keratinocyte. Understanding these pathways is crucial for developing therapeutic strategies targeting epidermal barrier defects.

PKC/Ras/MAPK Signaling Pathway

The Protein Kinase C (PKC), Ras, and Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of keratinocyte differentiation and inthis compound expression. Activation of novel PKC isoforms, particularly PKC-delta, initiates a signaling cascade that leads to the activation of transcription factors that drive inthis compound gene expression.[12][13][14]

PKC/Ras/MAPK signaling cascade leading to inthis compound expression.

AP-1 and Sp1 Transcriptional Regulation

The promoter region of the inthis compound gene contains binding sites for the transcription factors Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1). The cooperative binding of these factors to the distal regulatory region of the inthis compound promoter is essential for its high-level, differentiation-specific expression.[15][16][17][18] The MAPK pathway, particularly p38δ, plays a crucial role in activating AP-1 and Sp1.[15]

Cooperative binding of AP-1 and Sp1 to the inthis compound promoter.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of inthis compound interactions. The following sections provide protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Inthis compound and its Binding Partners

This protocol is designed to isolate inthis compound and its interacting proteins from keratinocyte cell lysates, with special considerations for potentially insoluble protein complexes.

Workflow:

Workflow for Co-Immunoprecipitation of inthis compound complexes.

Materials:

-

Cultured human keratinocytes

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitor Cocktail.

-

Anti-inthis compound antibody (primary antibody)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Microcentrifuge tubes, magnetic rack, rotator

Procedure:

-

Cell Lysis:

-

Wash cultured keratinocytes twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add control IgG and Protein A/G beads to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-inthis compound primary antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

For mass spectrometry, add Elution Buffer and incubate for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.

-

For Western blotting, add 2x Laemmli sample buffer and boil for 5 minutes.

-

-

Analysis:

In Vitro Cross-Linking Assay

This assay reconstitutes the transglutaminase-catalyzed cross-linking of inthis compound to other CE precursors in a controlled environment.[2]

Workflow:

Workflow for in vitro cross-linking of cornified envelope precursors.

Materials:

-

Purified recombinant inthis compound

-

Purified recombinant CE precursor protein(s) of interest

-

Recombinant human transglutaminase-1 (TGase-1)

-

Reaction Buffer: 100 mM Tris-HCl pH 8.0, 10 mM DTT

-

Calcium Chloride (CaCl₂) solution (e.g., 100 mM)

-

EDTA solution (e.g., 200 mM)

-

2x Laemmli sample buffer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified inthis compound, the precursor protein(s) of interest, and TGase-1 in the Reaction Buffer.

-

-

Initiation and Incubation:

-

Initiate the cross-linking reaction by adding CaCl₂ to a final concentration of 10 mM.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 15, 30, 60 minutes).

-

-

Termination:

-

Stop the reaction by adding EDTA to a final concentration of 20 mM.

-

-

Analysis:

-

Add an equal volume of 2x Laemmli sample buffer to each reaction and boil for 5 minutes.

-

Analyze the formation of high-molecular-weight cross-linked complexes by SDS-PAGE and Western blotting using antibodies against the respective proteins.

-

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful technique to identify novel protein-protein interactions and to map the specific domains involved in these interactions.

Workflow:

Workflow for Yeast Two-Hybrid screening to identify inthis compound interactors.

Procedure Outline:

-

Plasmid Construction:

-

Clone the full-length or specific domains of inthis compound into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD).

-

Construct a "prey" library by cloning cDNAs from keratinocytes into a prey vector (containing a transcriptional activation domain, e.g., GAL4-AD).

-

-

Yeast Transformation and Mating:

-

Transform a yeast strain with the bait plasmid.

-

Mate the bait-containing yeast strain with a yeast strain pre-transformed with the prey library.

-

-

Selection and Screening:

-

Select for diploid yeast cells on appropriate media.

-

Screen for interactions by plating the diploid cells on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast where the bait and prey proteins interact will grow.

-

-

Confirmation and Identification:

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy allows for the visualization of protein-protein interactions in living cells by measuring the energy transfer between two fluorescently tagged proteins.

Procedure Outline:

-

Construct Generation:

-

Create expression vectors for inthis compound and its potential interacting partner fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

-

-

Cell Transfection and Culture:

-

Co-transfect keratinocytes with the FRET constructs.

-

Culture the cells to allow for protein expression.

-

-

Image Acquisition:

-

Acquire images of the cells using a fluorescence microscope equipped for FRET imaging. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and acceptor.

-

-

FRET Analysis:

Conclusion

Inthis compound's role as a central scaffold protein is fundamental to the assembly of a functional cornified envelope. Its interactions with a diverse array of precursor proteins, orchestrated by transglutaminases and regulated by intricate signaling pathways, ensure the formation of a robust and protective epidermal barrier. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these critical molecular events. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic interventions for a variety of skin disorders characterized by impaired barrier function.

References

- 1. Inthis compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic cross-linking of inthis compound and other proteins by keratinocyte particulates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of transglutaminases and cross-linking in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Periplakin, a Novel Component of Cornified Envelopes and Desmosomes That Belongs to the Plakin Family and Forms Complexes with Envoplakin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of periplakin and envoplakin with intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jdc.jefferson.edu [jdc.jefferson.edu]

- 10. Iron-Regulated Surface Determinant Protein A Mediates Adhesion of Staphylococcus aureus to Human Corneocyte Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The stoichiometry of trimeric SIV glycoprotein interaction with CD4 differs from that of anti-envelope antibody Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PKC-delta and -eta, MEKK-1, MEK-6, MEK-3, and p38-delta are essential mediators of the response of normal human epidermal keratinocytes to differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PKC-δ and -η, MEKK-1, MEK-6, MEK-3, and p38-δ Are Essential Mediators of the Response of Normal Human Epidermal Keratinocytes to Differentiating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MEK7-dependent activation of p38 MAP kinase in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcription factor Sp1 activates inthis compound promoter activity in non-epithelial cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 21. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 24. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 26. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Nucleus-based Yeast Two-Hybrid Screening - Profacgen [profacgen.com]

- 29. In Vitro Reconstitution Reveals Key Intermediate States of Trimer Formation by the Dengue Virus Membrane Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Composition and function of AP-1 transcription complexes during muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In vitro reconstitution reveals key intermediate states of trimer formation by the dengue virus membrane fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. FRET and colocalization analyzer--a method to validate measurements of sensitized emission FRET acquired by confocal microscopy and available as an ImageJ Plug-in - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]

Involucrin Expression Patterns: A Technical Guide for Researchers

Introduction

Involucrin (IVL) is a key structural protein that plays a crucial role in the terminal differentiation of keratinocytes in stratified squamous epithelia. It is a soluble precursor protein that becomes cross-linked by transglutaminases to form the cornified envelope, a highly insoluble and resilient structure beneath the cell membrane of terminally differentiated keratinocytes.[1] This envelope provides a vital protective barrier for the underlying tissues against environmental insults, dehydration, and microbial invasion. The expression of inthis compound is tightly regulated, both spatially and temporally, making it an excellent marker for studying epithelial differentiation in various tissues and disease states.

This technical guide provides an in-depth overview of inthis compound expression patterns in different epithelial tissues, detailed experimental protocols for its detection and quantification, and a summary of the key signaling pathways that regulate its expression. This document is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cell biology, and regenerative medicine.

Inthis compound Expression in Different Epithelial Tissues

Inthis compound is predominantly expressed in stratified squamous epithelia, where it is a hallmark of terminal differentiation.[2][3] Its expression is typically absent in the basal, proliferative layer and is initiated in the suprabasal layers, with the highest levels found in the upper spinous and granular layers.[3]

Qualitative and Semi-Quantitative Expression Data

Immunohistochemical studies have documented the distribution of inthis compound in a variety of human epithelial tissues.

| Epithelial Tissue | Inthis compound Expression Pattern | Reference |

| Epidermis (Skin) | Strong expression in the upper spinous and granular layers. Absent in the basal layer. | [3] |

| Oral Mucosa | Similar to the epidermis, with expression in the suprabasal differentiated layers. | [4] |

| Esophagus | Present in the suprabasal layers of the stratified squamous epithelium. | [2] |

| Cornea | Expressed in the superficial, differentiated layers of the corneal epithelium. | [2][5] |

| Conjunctiva | Detected in the stratified squamous epithelium. | [2] |

| Vagina | Found in the suprabasal layers of the vaginal epithelium. | [2] |

| Ectocervix | Expressed in the suprabasal layers of the stratified squamous epithelium. | [6] |

| Urothelium | Present in the superficial layers. | [4] |

| Hair Follicle | Expressed in the inner root sheath and the infundibulum. | [7] |

Quantitative Inthis compound Expression Data

Obtaining direct quantitative comparisons of inthis compound protein or mRNA levels across different healthy human epithelial tissues from the literature is challenging. Most studies focus on relative changes in expression under specific conditions rather than providing absolute quantification in healthy tissues. However, some comparative data is available:

| Comparison | Method | Finding | Reference |

| Hair Follicle vs. Epidermis | Northern Blotting | Inthis compound mRNA is more abundant in the follicular fraction compared to the epidermal fraction of dissected scalp. | [7] |

Note: While absolute quantitative data is sparse, the consistent qualitative and semi-quantitative findings from numerous studies firmly establish inthis compound as a robust marker of terminal differentiation in stratified squamous epithelia. The development of standardized quantitative assays, such as ELISA, may facilitate more direct comparisons in future research.[8]

Experimental Protocols for Inthis compound Detection

Accurate and reliable detection of inthis compound is essential for studying epithelial differentiation. The following sections provide detailed protocols for the most common techniques used to analyze inthis compound expression.

Immunohistochemistry (IHC) for Inthis compound

Immunohistochemistry is a powerful technique to visualize the spatial distribution of inthis compound within tissue sections.

Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-20 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against inthis compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer. Typical dilutions range from 1:100 to 1:1000.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a chromogen substrate such as diaminobenzidine (DAB) until the desired staining intensity is reached.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inthis compound synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inthis compound mRNA is more abundant in human hair follicles than in normal epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Mechanism of Involucrin Cross-linking by Transglutaminases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanism underpinning the cross-linking of involucrin by transglutaminases, a critical process in the formation of the cornified cell envelope of the epidermis.

Core Mechanism of Inthis compound Cross-linking

The formation of the cornified envelope is a terminal differentiation process in keratinocytes, resulting in a highly resilient structure that provides a crucial barrier against the environment. This process is heavily reliant on the enzymatic activity of transglutaminases (TGases), which catalyze the formation of ε-(γ-glutamyl)lysine isopeptide bonds between various protein precursors.[1][2] Inthis compound serves as a key scaffold protein in the initial stages of this assembly.[3][4]

The primary enzyme responsible for the initial cross-linking of inthis compound is Transglutaminase-1 (TGase-1).[3][5] TGase-1 is a membrane-bound, calcium-dependent enzyme.[5][6] The cross-linking process is initiated when intracellular calcium levels rise in differentiating keratinocytes.[5] TGase-1 catalyzes a two-step reaction: first, it activates a protein-bound glutamine residue, forming a thioester intermediate.[7] Subsequently, it transfers the glutaminyl moiety to an acceptor amine group, typically the ε-amino group of a protein-bound lysine residue, to form a stable isopeptide bond.[6][7]

Inthis compound's structure, characterized as an extended, flexible rod-shaped molecule, is ideally suited for its role as an intermolecular cross-bridge.[8] This elongated shape allows a single inthis compound molecule to form multiple cross-links with other envelope precursors, even those separated by significant distances.[8]

Quantitative Data on Inthis compound Cross-linking

The following tables summarize key quantitative data related to the interaction between transglutaminases and inthis compound.

| Parameter | Value | Conditions | Reference |

| TGase-1 Ca2+ Activation (in solution) | >100 µM | Solution-based assay | [5] |

| TGase-1 Ca2+ Activation (on lipid vesicles) | >10 µM | Synthetic lipid vesicle (SLV) surface assay | [5] |

| Inthis compound Binding to Lipid Vesicles (Ca2+ dependent) | >1 µM | SLV containing 12-18% phosphatidylserine | [5] |

| Inthis compound Glutamine Residues as TGase-1 Donors (in solution) | 80 out of 150 | In vitro reaction with TGase-1 | [5] |

| Inthis compound Glutamine Residues as TGase-1 Donors (on lipid vesicles) | 5 (Gln-496 most favored) | In vitro reaction with TGase-1 on SLV | [5] |

| Rate of Lipid Z Incorporation into Inthis compound by TGase-1 | 2.2 ± 0.3 fmol/s | 1 mol % lipid Z in SLV, 0.7 pmol putrescine/min specific TGase-1 activity | [6] |

| Inthis compound Molecular Weight | 68 kDa | [8] | |

| Inthis compound Dimensions | Length: 460 Å, Axial Ratio: 30:1 | Electron microscopy | [8] |

| Inthis compound α-helical Content | 50-75% | Circular dichroism | [8] |

Table 1: Key Parameters in TGase-1 Mediated Inthis compound Cross-linking

| Cross-link Type | Inthis compound Residues Involved | Partner Protein(s) | Reference |

| Inter-inthis compound | Lys-468, Lys-485, Lys-508, Gln-465, Gln-489 | Inthis compound | [9] |

| Inthis compound-Desmoplakin | Gln-495, Gln-496 | Desmoplakin | [9] |

| Inthis compound-Keratins | Gln-288 | Keratins | [9] |

| Inthis compound-Ceramide (Ester bond) | Gln-107, Gln-118, Gln-122, Gln-133, Gln-496 | ω-hydroxyceramides | [6][10] |

Table 2: Identified Inthis compound Cross-links

Signaling Pathways and Experimental Workflows

The expression and activation of both inthis compound and transglutaminase-1 are tightly regulated during keratinocyte differentiation. An increase in intracellular calcium is a primary trigger for this process.

Caption: Calcium-dependent signaling pathway for inthis compound cross-linking.

Caption: Workflow for identifying in vivo inthis compound cross-links.

Detailed Experimental Protocols

4.1. In Vitro Transglutaminase-1 Activity Assay on Synthetic Lipid Vesicles (SLVs)

This protocol is adapted from the methodology described in Nemes et al., 1999.[5]

Objective: To measure the Ca2+-dependent cross-linking activity of TGase-1 with inthis compound on a membrane surface.

Materials:

-

Recombinant human TGase-1

-

Purified human inthis compound

-

Synthetic lipids (e.g., phosphatidylcholine, phosphatidylserine)

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

-

CaCl2 solutions (various concentrations)

-

BCA protein assay reagent

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment (anti-inthis compound antibody)

Procedure:

-

SLV Preparation: Prepare SLVs with a composition mimicking the plasma membrane (e.g., 82% phosphatidylcholine, 18% phosphatidylserine) by sonication or extrusion.

-

Protein Binding: Incubate recombinant TGase-1 and inthis compound with the SLVs in Buffer A for 30 minutes at room temperature to allow for membrane binding.

-

Initiation of Reaction: Initiate the cross-linking reaction by adding CaCl2 to the desired final concentrations (e.g., 0-200 µM).

-

Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA to chelate the Ca2+.

-

Analysis:

-

Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-inthis compound antibody.

-

The formation of high-molecular-weight inthis compound polymers indicates TGase-1 activity.

-

Quantify the disappearance of the inthis compound monomer band to determine the rate of cross-linking.

-

4.2. Identification of Inthis compound Cross-link Sites by Mass Spectrometry

This protocol provides a general workflow for identifying the specific glutamine and lysine residues involved in isopeptide bond formation, as performed in studies like Steinert et al., 1997.[9]

Objective: To identify the specific amino acid residues of inthis compound and its binding partners that are cross-linked in the cornified envelope.

Materials:

-

Isolated cornified envelopes from human epidermis

-

Denaturing buffer: 8 M urea, 0.1 M Tris-HCl (pH 8.5)

-

Reducing agent: Dithiothreitol (DTT)

-

Alkylating agent: Iodoacetamide

-

Proteolytic enzymes (e.g., trypsin, chymotrypsin)

-

HPLC system for peptide separation

-

Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Database search software (e.g., Mascot, Sequest)

Procedure:

-

Solubilization and Reduction/Alkylation:

-

Solubilize the cornified envelopes in the denaturing buffer.

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteine residues with iodoacetamide.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration.

-

Perform sequential digestion with multiple proteases to generate a wide range of peptides. The isopeptide bond is resistant to proteolysis.

-

-

Peptide Separation:

-

Separate the complex peptide mixture using multi-dimensional HPLC, typically employing strong cation exchange followed by reverse-phase chromatography.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluted peptides by tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will fragment the peptides and generate fragmentation spectra.

-

-

Data Analysis:

-

Use specialized database search software to identify the cross-linked peptides. The software will search for pairs of peptides that are covalently linked and whose combined mass matches a precursor ion observed in the mass spectrum.

-

Manual validation of the fragmentation spectra is crucial to confirm the identity of the cross-linked peptides and the specific residues involved.

-

This guide provides a foundational understanding of the mechanisms and methodologies used to study inthis compound cross-linking. For further details, it is recommended to consult the cited primary literature.

References

- 1. pnas.org [pnas.org]

- 2. Biochemistry of transglutaminases and cross-linking in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdu.repo.nii.ac.jp [mdu.repo.nii.ac.jp]

- 4. Differentially expressed late constituents of the epidermal cornified envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inthis compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A novel function for transglutaminase 1: Attachment of long-chain ω-hydroxyceramides to inthis compound by ester bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct evidence that inthis compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel function for transglutaminase 1: attachment of long-chain omega-hydroxyceramides to inthis compound by ester bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Involucrin: A Technical Guide to its Cellular Localization During Keratinocyte Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Involucrin, a key structural protein, plays a pivotal role in the terminal differentiation of keratinocytes and the formation of the skin's protective barrier. Its meticulously orchestrated journey from synthesis to its final cross-linked state within the cornified envelope is a hallmark of epidermal maturation. This technical guide provides an in-depth exploration of the cellular localization of inthis compound, detailing its expression, translocation, and function. It offers a comprehensive overview of the experimental protocols used to study this process and summarizes key quantitative data. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding of inthis compound's critical role in skin biology.

Introduction: Inthis compound and the Epidermal Barrier

The epidermis, the outermost layer of the skin, is a stratified squamous epithelium that undergoes a continuous process of renewal and differentiation. Keratinocytes, the primary cell type of the epidermis, originate in the basal layer and migrate upwards, undergoing a series of biochemical and morphological changes that culminate in the formation of the cornified layer (stratum corneum). A crucial element of this process is the assembly of the cornified envelope (CE), a highly resilient structure composed of cross-linked proteins and lipids that provides mechanical strength and acts as a barrier against environmental insults and water loss.[1]

Inthis compound is a soluble, rod-shaped protein that serves as a primary scaffold protein for CE assembly.[1][2] Synthesized in the cytoplasm of differentiating keratinocytes, it is a major substrate for transglutaminase 1, the enzyme responsible for catalyzing the formation of isopeptide cross-links between various CE precursor proteins.[1][3] The precise regulation of inthis compound's synthesis and its subsequent translocation to the cell periphery are critical for the proper formation of the epidermal barrier.[4] Dysregulation of inthis compound expression and localization is associated with various skin disorders, including psoriasis and atopic dermatitis.[1][5][6]

Cellular Localization of Inthis compound: A Spatiotemporal Perspective